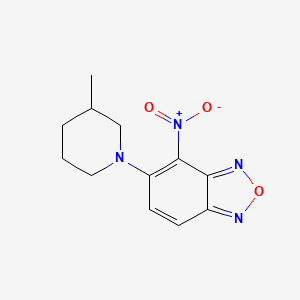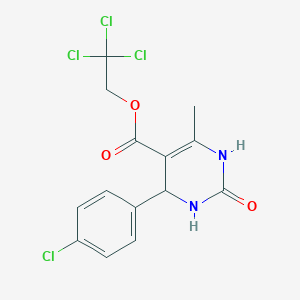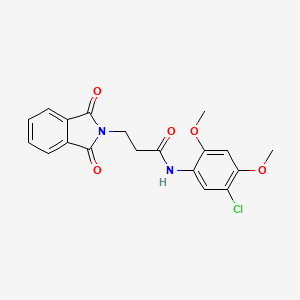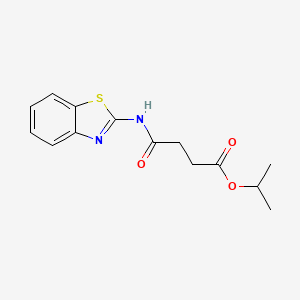
5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring substituted with a nitro group and a 3-methylpiperidin-1-yl group. Benzoxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with a suitable reagent such as phosgene or triphosgene.
Substitution with 3-Methylpiperidine: The nitro group on the benzoxadiazole ring is then substituted with 3-methylpiperidine through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring may be oxidized to form piperidinones.
Substitution: The benzoxadiazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Reduction: 5-(3-Methylpiperidin-1-yl)-4-amino-2,1,3-benzoxadiazole.
Oxidation: 5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-piperidinone.
Substitution: Various substituted benzoxadiazoles depending on the electrophile used.
科学研究应用
5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The piperidine ring may also play a role in binding to specific receptors, modulating their activity.
相似化合物的比较
Similar Compounds
5-(3-Methylpiperidin-1-yl)-2,1,3-benzoxadiazole: Lacks the nitro group, which may result in different biological activities.
4-Nitro-2,1,3-benzoxadiazole: Lacks the piperidine ring, which may affect its binding properties and biological activities.
5-(3-Methylpiperidin-1-yl)-4-amino-2,1,3-benzoxadiazole: The amino group may result in different reactivity and biological effects compared to the nitro group.
Uniqueness
5-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole is unique due to the presence of both the nitro group and the 3-methylpiperidin-1-yl group, which confer specific chemical reactivity and biological activities. The combination of these functional groups allows for diverse applications in various fields of research and industry.
属性
IUPAC Name |
5-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-3-2-6-15(7-8)10-5-4-9-11(14-19-13-9)12(10)16(17)18/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPABINOQSWFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B5243659.png)
![N-[3-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5243660.png)
![N'-[2-(4-bromophenoxy)acetyl]benzohydrazide](/img/structure/B5243667.png)
![4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5243688.png)
![2-[(3,4-dimethylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5243694.png)

![5-[[2-cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B5243703.png)


![4-butoxy-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B5243722.png)
![N-(3-methoxyphenyl)-3-{1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5243736.png)
![N,N-diethyl-1-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B5243742.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-[3-(dimethylamino)propyl]cyclopentanecarboxamide](/img/structure/B5243750.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5243756.png)
